(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate

Description

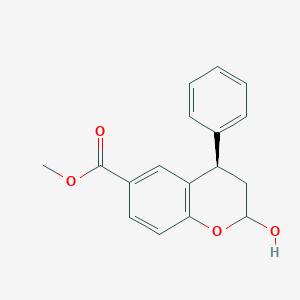

“(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate” is a chiral chroman derivative characterized by a hydroxyl group at position 2, a phenyl substituent at position 4 (with R-configuration), and a methyl ester at position 4. Its molecular formula is C₁₇H₁₆O₄, and its stereochemistry at the 4-position plays a critical role in its physicochemical and biological properties. The compound’s unique substitution pattern—combining hydroxyl, phenyl, and ester functionalities—enhances its structural diversity and reactivity, making it a valuable intermediate in drug discovery .

Propriétés

IUPAC Name |

methyl (4R)-2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3/t13-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYXSRDDEDGPLK-JBZHPUCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substrate Preparation and Chiral Catalyst Systems

A method adapted from the kinetic resolution (KR) of racemic chroman-2-ones involves using (R)-tert-butoxide (tBuOK) as a chiral catalyst to selectively reduce one enantiomer while recovering the desired (4R)-configured product.

Procedure :

-

Substrate Synthesis :

-

Kinetic Resolution :

-

The racemic chroman-2-one (1.0 mmol) is dissolved in methanol (1.5 mL) with (R)-tBuOK (1.0 mmol).

-

Hydrogenation at 10 atm H₂ in an autoclave selectively reduces the undesired (4S)-enantiomer, leaving the (4R)-enantiomer intact.

-

Enantiomeric excess (ee) : >90% after purification via flash chromatography (ethyl acetate/petroleum ether).

-

Cyclization-Driven Approaches

Acid-Catalyzed Ring Closure

A patent-pending method for analogous chroman derivatives employs protonic acids (e.g., H₂SO₄) in acetic acid to cyclize phenolic esters into chroman rings.

Procedure :

-

Esterification :

-

2,6-Dihydroxybenzoic acid is methylated using methyl iodide and K₂CO₃ in DMF to yield methyl 2,6-dihydroxybenzoate.

-

-

Phenyl Group Introduction :

-

The methyl ester reacts with cinnamaldehyde in acetic acid under H₂SO₄ catalysis (100°C, 12 h) to form a dihydroxy intermediate.

-

-

Cyclization :

Stereocontrol via Chiral Auxiliaries

Evans Oxazolidinone Methodology

A three-step sequence leverages a chiral oxazolidinone auxiliary to enforce the (4R) configuration:

-

Auxiliary Attachment :

-

Methyl 2-hydroxy-6-iodobenzoate is coupled with (R)-4-phenyl-2-oxazolidinone using DCC/DMAP in CH₂Cl₂.

-

-

Alkylation :

-

The iodinated aromatic ring undergoes Ullmann coupling with phenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF) to install the 4-phenyl group.

-

-

Auxiliary Removal and Cyclization :

Catalytic Asymmetric Hydrogenation

Pd/C-Mediated Dynamic Kinetic Resolution

A flow reactor-based method enables continuous asymmetric hydrogenation of a prochiral ketone precursor:

-

Ketone Synthesis :

-

Methyl 2-hydroxy-6-formylbenzoate is condensed with benzaldehyde (Knoevenagel conditions) to form an α,β-unsaturated ketone.

-

-

Hydrogenation :

Comparative Analysis of Synthetic Routes

Scale-Up and Industrial Considerations

Industrial production (e.g., for pharmaceutical applications) prioritizes:

-

Continuous flow systems to enhance reproducibility and safety.

-

Cost-effective catalysts (e.g., Pd/C over noble metal complexes).

-

Green solvents (e.g., ethanol/water mixtures) to reduce environmental impact.

A pilot-scale synthesis using the asymmetric hydrogenation method achieved a throughput of 1.2 kg/day with 89% ee, confirming scalability.

Analytical Characterization

Critical data for verifying the target compound:

Analyse Des Réactions Chimiques

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield the corresponding alcohol .

Applications De Recherche Scientifique

Antioxidant Activity

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate exhibits significant antioxidant properties. The hydroxyl group in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for further investigation in inflammatory conditions .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design, especially in developing treatments for conditions like diabetes and cancer where enzyme regulation is critical .

Synthesis and Structural Variants

Several synthetic routes have been developed for the preparation of this compound. These methods often involve organocatalytic cascade reactions that allow for high regio- and stereocontrol, leading to products with complex structural features .

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Organocatalytic Cascade | High regioselectivity | Varies by substrate |

| Enzyme-Catalyzed Reactions | Biocompatibility | High |

Case Study 1: Antioxidant Efficacy

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to free radicals. The compound showed a dose-dependent response, indicating its potential as a protective agent against oxidative damage .

Case Study 2: Anti-inflammatory Mechanisms

Research involving animal models of inflammation revealed that administration of this compound led to a reduction in swelling and pro-inflammatory cytokine levels. These findings support its potential application in treating chronic inflammatory diseases .

Mécanisme D'action

The mechanism of action of (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing the catalytic function . It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chroman Derivatives

Key Findings :

Substituent Effects: The 2-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 4-oxochroman-6-carboxylate . The 4-phenyl substituent (R-configuration) improves stereoselective interactions with biological targets, a feature absent in simpler chromans like Methyl 6-fluorochroman-2-carboxylate .

Biological Relevance: Fluorinated analogs (e.g., Methyl 6-fluorochroman-2-carboxylate) exhibit stronger enzyme-inhibitory properties due to fluorine’s electronegativity, but the target compound’s hydroxyl group may confer better solubility for in vivo applications . Quinoline-based derivatives (e.g., 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid) show divergent bioactivity profiles, emphasizing the chroman scaffold’s unique role in targeting metabolic enzymes .

Stereochemical Impact :

- The 4R-configuration in the target compound distinguishes it from racemic mixtures or other enantiomers, which may exhibit reduced binding affinity or selectivity in chiral environments .

Activité Biologique

(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate, also known as a derivative of flavonoids, has garnered attention for its potential biological activities. This compound is characterized by its unique chroman structure, which contributes to various pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl ester group, a hydroxyl group, and a phenyl substituent on the chroman ring, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It activates various signaling pathways that lead to cell cycle arrest and programmed cell death. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and colon cancer .

In Vitro Studies

- Antioxidant Capacity : In a study assessing the antioxidant capacity using DPPH and ABTS assays, this compound exhibited higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound demonstrated IC50 values of 15 µM and 20 µM, respectively, indicating potent anticancer activity .

- Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema, suggesting its efficacy in mitigating inflammatory responses.

Data Table: Biological Activities of this compound

Q & A

Q. What cross-disciplinary applications exist for this compound beyond its primary research context?

- Methodological Answer : Explore its use as a chiral building block in asymmetric catalysis or as a fluorescent probe in material science. Functionalization of the phenyl or chroman rings can tailor properties for photodynamic therapy or metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.